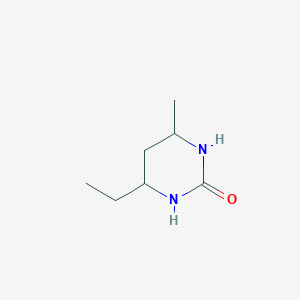
2(1H)-Pyrimidinone, 4-ethyl-6-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI): is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure consists of a pyrimidine ring with an oxygen atom at the second position, an ethyl group at the fourth position, and a methyl group at the sixth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.
Another approach involves the cyclization of 4-ethyl-6-methyl-2-aminopyrimidine with an appropriate oxidizing agent. This method requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and solvents are often optimized to enhance the efficiency and selectivity of the reaction.
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidinone analogs.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction can produce dihydropyrimidinones.
科学研究应用
2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) can be compared with other pyrimidinone derivatives, such as:
2(1H)-Pyrimidinone, 4-methyl-6-ethyl-: Similar structure but different substitution pattern.
2(1H)-Pyrimidinone, 4-ethyl-5-methyl-: Different position of the methyl group.
2(1H)-Pyrimidinone, 4-ethyl-6-phenyl-: Phenyl group instead of a methyl group.
The uniqueness of 2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) lies in its specific substitution pattern, which can influence its reactivity and biological activity.
属性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
4-ethyl-6-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-3-6-4-5(2)8-7(10)9-6/h5-6H,3-4H2,1-2H3,(H2,8,9,10) |
InChI 键 |
AOMSIUBFTANJHR-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(NC(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



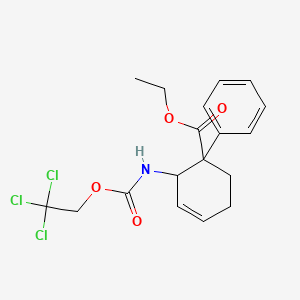
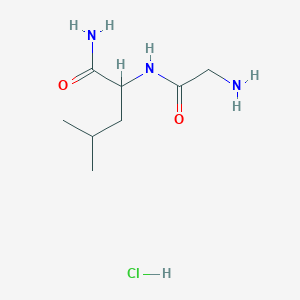
![4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B15129488.png)
![N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide](/img/structure/B15129500.png)
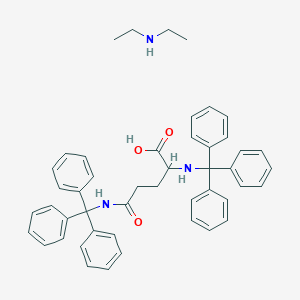
![(5S,8S,10aR)-N-(Diphenylmethyl)decahydro-5-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-3-(3-methyl-1-oxobutyl)-6-oxo-pyrrolo[1,2-a][1,5]diazocine-8-carboxamide hydrochloride](/img/structure/B15129513.png)
![4H-Dibenzo[de,g]quinoline-1,9-diol,5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (6aS)-](/img/structure/B15129520.png)

![9-Fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15129534.png)
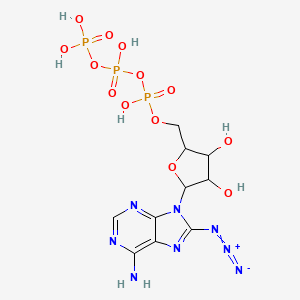
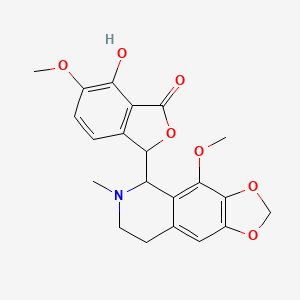
![(10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl) pyridine-3-carboxylate](/img/structure/B15129547.png)

